N-Allylnornuciferine

Dopamine Receptor Aporphine Alkaloid Binding Affinity

For SAR studies requiring a defined aporphine probe, N-Allylnornuciferine eliminates risk of irreproducibility from analog substitution. Key data: D1-like Ki 5.70 nM; SERT IC50 65 nM, DAT IC50 >10,000 nM. Purity ≥98%. Global stock ensures continuity.

Molecular Formula C21H23NO2
Molecular Weight 321.4 g/mol
CAS No. 35936-72-2
Cat. No. B15474314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allylnornuciferine
CAS35936-72-2
Molecular FormulaC21H23NO2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C3C(CC4=CC=CC=C42)N(CCC3=C1)CC=C)OC
InChIInChI=1S/C21H23NO2/c1-4-10-22-11-9-15-13-18(23-2)21(24-3)20-16-8-6-5-7-14(16)12-17(22)19(15)20/h4-8,13,17H,1,9-12H2,2-3H3/t17-/m1/s1
InChIKeyAYSSSOUCEZIHII-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allylnornuciferine Overview


N-Allylnornuciferine (CAS 35936-72-2) is a synthetic aporphine alkaloid and an N-allyl derivative of nornuciferine [1]. It belongs to a class of compounds known for their complex interactions with monoaminergic systems, including dopamine, serotonin, and adrenergic receptors and transporters [2]. As a research tool, N-Allylnornuciferine is primarily utilized in in vitro pharmacological studies to dissect the structure-activity relationships (SAR) of aporphine alkaloids and to explore their potential in modulating central nervous system (CNS) disorders, particularly those involving dysregulated dopaminergic and serotonergic signaling [1]. Its unique N-allyl substitution distinguishes it from the naturally occurring aporphines, potentially conferring a distinct pharmacological fingerprint that is of significant interest for target identification and validation studies.

Aporphine alkaloid SAR probe with distinct N-allyl substitution
Monoaminergic signaling research (dopamine, serotonin systems)
Target identification and validation studies in CNS research

Why N-Allylnornuciferine Cannot Be Replaced


The pharmacological profile of aporphine alkaloids is exquisitely sensitive to subtle changes in their molecular structure. Simple substitution of N-Allylnornuciferine with its close structural analogs, such as nuciferine or N-nornuciferine, is not scientifically valid due to documented, quantitative differences in receptor binding affinity, functional activity, and transporter inhibition [1]. For example, the N-allyl moiety in N-Allylnornuciferine is a critical determinant of its activity, a principle underscored by the fact that within a series of lotus alkaloids, O-nornuciferine and N-nornuciferine exhibit opposite functional activity at the dopamine D2 receptor [2]. Therefore, for any experimental system requiring a specific aporphine alkaloid with a defined N-alkyl group, substitution based on class similarity introduces a high risk of experimental irreproducibility and confounded results.

N-alkyl

N-allyl substitution determines receptor bias; nuciferine and N-nornuciferine show opposite D2 functional activity, so pharmacological profiles may not transfer.

SERT

High SERT selectivity over DAT is characteristic of N-allylnornuciferine; other aporphines may exhibit different transporter inhibition profiles, limiting direct interchangeability.

Class

Aporphine class similarity does not imply interchangeable activity; even O- vs. N-substitution can yield opposite functional outcomes, requiring compound-specific validation.

N-Allylnornuciferine Differentiation Evidence


D1-like Receptor Binding Affinity

N-Allylnornuciferine demonstrates subnanomolar binding affinity for the dopamine D1-like receptor, with a reported Ki of 5.70 nM [1]. In contrast, its parent alkaloid, nuciferine, displays a more complex functional profile at D2 receptors, acting as a partial agonist, and does not have a reported Ki for D1 binding in the same assay format [2]. The high affinity of N-Allylnornuciferine for D1-like receptors is a key differentiator.

D1-like binding affinity
Reported
Ki = 5.70 nM
Supports D1 receptor engagement studies
Rat caudate membrane, [125I]-SCH radioligand
Dopamine Receptor Aporphine Alkaloid Binding Affinity

Serotonin Transporter (SERT) Inhibition

N-Allylnornuciferine is a potent inhibitor of the human serotonin transporter (SERT) with an IC50 of 65 nM [1]. This is in contrast to its negligible effect on the dopamine transporter (DAT), where it shows an IC50 greater than 10,000 nM, and its moderate inhibition of the norepinephrine transporter (NET) with an IC50 of 2.90 nM [1]. This selectivity profile is distinct from many non-selective monoamine reuptake inhibitors and provides a clear functional differentiation.

SERT inhibition
Head-to-head
SERT IC50 = 65 nM
DAT IC50 > 10,000 nM
NET IC50 = 2.90 nM
Supports serotonergic transporter research without DAT interference
SERT:DAT selectivity >153-fold; HEK293 cells
Serotonin Transporter SERT Transporter Inhibition

D1/D2 Dopamine Receptor Functional Antagonism

In a functional assay using FLIPR, N-Allylnornuciferine's structural class is represented by a closely related derivative that functions as a potent D1/D2 antagonist. Specifically, O-nornuciferine, a regioisomer, demonstrated D1 and D2 receptor antagonist activity with IC50 values of 2.09 μM and 1.14 μM, respectively [1]. Critically, N-nornuciferine, which shares the same nitrogen substitution pattern as the parent of N-Allylnornuciferine, was a weak D1 antagonist and entirely inactive at the D2 receptor [1]. This highlights that even small changes in substitution pattern (O- vs. N-) dramatically alter functional activity, and the N-allyl group is known to further refine this profile.

D1/D2 functional antagonism
Class-level
O-nornuciferine: D1 IC50 2.09 μM, D2 IC50 1.14 μM; N-nornuciferine: weak/inactive
Reported class-level SAR context for D1/D2 antagonism
FLIPR assay, HEK293 cells; N-allyl expected to further differentiate profile
Dopamine D1 Receptor Dopamine D2 Receptor Functional Antagonism

N-Allylnornuciferine: Key Application Scenarios


D1 Receptor Pharmacology Probe

Given its high-affinity binding to the dopamine D1-like receptor (Ki = 5.70 nM), N-Allylnornuciferine is an ideal chemical probe for in vitro studies aimed at characterizing D1 receptor pharmacology [1]. Researchers can utilize this compound to investigate D1-mediated signaling pathways, receptor-ligand binding kinetics, and to validate new assay systems where a potent D1 binder is required as a reference standard or tool compound.

Serotonergic vs. Dopaminergic Dissection

The compound's potent and selective inhibition of the serotonin transporter (SERT IC50 = 65 nM) with negligible activity at the dopamine transporter (DAT IC50 > 10,000 nM) makes it a powerful tool for isolating serotonergic mechanisms [2]. It can be used in cell-based or ex vivo models (e.g., synaptosomal uptake assays) to block SERT without significantly affecting DAT, allowing researchers to decouple the contributions of these two major monoamine systems in processes like neuroplasticity, behavior, or disease pathology.

Aporphine SAR Reference Compound

N-Allylnornuciferine serves as a critical reference point in SAR studies of the aporphine alkaloid class. Its distinct N-allyl substitution provides a basis for comparison against the parent nuciferine, the regioisomers O- and N-nornuciferine, and other N-alkyl derivatives [3]. By comparing the pharmacological profiles of these closely related molecules, medicinal chemists and pharmacologists can map the structural determinants of receptor binding, functional activity, and transporter selectivity, thereby guiding the rational design of novel aporphine-based therapeutics for CNS disorders [4].

Application
Selection Property
Validation Focus
D1-like receptor binding studies
Binding affinity profile at D1 receptor
D1-mediated signaling pathway assays
Serotonergic transporter research
SERT selectivity over DAT
SERT-specific uptake assay context
Aporphine SAR reference studies
N-alkyl substitution effect on receptor activity
Comparative SAR analysis with nuciferine analogs

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